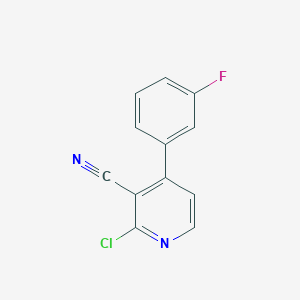

2-Chloro-4-(3-fluorophenyl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6ClFN2 |

|---|---|

Molecular Weight |

232.64 g/mol |

IUPAC Name |

2-chloro-4-(3-fluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6ClFN2/c13-12-11(7-15)10(4-5-16-12)8-2-1-3-9(14)6-8/h1-6H |

InChI Key |

QHHNTWOUTZAUGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C(=NC=C2)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 3 Fluorophenyl Nicotinonitrile and Its Analogs

Retrosynthetic Analysis of 2-Chloro-4-(3-fluorophenyl)nicotinonitrile

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to arrive at simpler, more readily available starting materials. The primary disconnections are the carbon-carbon bond between the nicotinonitrile core and the 3-fluorophenyl group, and the carbon-chlorine bond at the 2-position.

The most common approach for the C-C bond disconnection points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve a 2,4-dihalo-nicotinonitrile precursor and (3-fluorophenyl)boronic acid. The regioselectivity of such couplings on dihalopyridines is a key consideration, with the 4-position often being more reactive.

The C-Cl bond disconnection typically leads back to a 2-hydroxynicotinonitrile (B16790) (a pyridone tautomer). This precursor is a versatile intermediate, as the hydroxyl group can be readily converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Following this logic, the 2-hydroxy-4-halonicotinonitrile intermediate can be further disconnected through cyclization strategies. This breaks the pyridine (B92270) ring down into acyclic components, often involving a Michael addition followed by cyclization and aromatization. This pathway allows for the construction of the substituted pyridine core from simple, linear starting materials.

Classical and Modern Synthetic Routes to Nicotinonitrile Scaffolds

The construction of the core nicotinonitrile ring system is central to the synthesis of the target molecule. Both classical and modern methods are employed to build this heterocyclic scaffold, often allowing for the introduction of desired substitution patterns from the outset.

Multi-component Reactions for Nicotinonitrile Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. acsgcipr.orgwikipedia.org For nicotinonitrile synthesis, MCRs can bring together three or more simple starting materials to rapidly assemble the pyridine ring.

A prominent example is the Hantzsch-type pyridine synthesis, which can be adapted to produce nicotinonitriles. researchgate.netbaranlab.org This typically involves the condensation of an aldehyde, a β-ketoester or equivalent, and a nitrogen source like ammonia or ammonium (B1175870) acetate, along with a source for the remaining carbon atoms, such as malononitrile (B47326). researchgate.netnih.gov These one-pot syntheses are highly valued for their ability to generate molecular diversity and for their alignment with the principles of green chemistry. acsgcipr.org

| Reactant A | Reactant B | Reactant C | Nitrogen Source | Resulting Scaffold | Reference |

| Aromatic Aldehyde | Substituted Acetophenone | Malononitrile | Ammonium Acetate | 2-Amino-4,6-diaryl-nicotinonitrile | researchgate.net |

| Chalcone (B49325) | Malononitrile | - | Ammonium Acetate | 2-Amino-4,6-diaryl-nicotinonitrile | nih.gov |

| β-Ketoester | Aldehyde | - | Ammonia | 1,4-Dihydropyridine (precursor) |

Cyclization Reactions in Nicotinonitrile Formation

Stepwise cyclization reactions provide a robust and controllable method for forming the nicotinonitrile scaffold. These methods often involve the reaction of α,β-unsaturated ketones (chalcones) with enamino nitriles or malononitrile in the presence of a base or catalyst. nih.govthieme-connect.com

For instance, the reaction of a chalcone with malononitrile in the presence of ammonium acetate can lead to a 2-aminonicotinonitrile derivative. nih.gov Alternatively, a Lewis acid like iron(III) chloride can promote the condensation and cyclization of enamino nitriles with α,β-unsaturated ketones to yield multi-substituted nicotinonitriles. thieme-connect.com These methods often proceed through a Michael addition, followed by intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyridine ring.

Specific Approaches for Introducing Chloro and Fluorophenyl Substituents

Once the core nicotinonitrile scaffold is assembled, the introduction of the specific chloro and fluorophenyl groups at the C2 and C4 positions, respectively, is required.

Strategies for Chlorination at the 2-Position of Nicotinonitriles

The conversion of a 2-hydroxynicotinonitrile or a 2-aminonicotinonitrile to a 2-chloronicotinonitrile is a common and crucial transformation. The most widely used reagent for this purpose is phosphorus oxychloride (POCl₃), often heated with the substrate, sometimes in the presence of a base like N,N-dimethylaniline. nih.gov Other chlorinating agents such as phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂) can also be effective. google.comresearchgate.net For example, 2-hydroxynicotinonitriles can be treated with SO₂Cl₂ in an inert solvent to yield the 2-chloro derivative. google.com This step is critical as the 2-chloro group serves as a key functional handle for further modifications or as a required feature in the final target molecule.

| Starting Material | Chlorinating Agent | Conditions | Product | Reference |

| 2-Hydroxynicotinonitrile derivative | POCl₃, N,N-dimethylaniline | Reflux | 2-Chloronicotinonitrile derivative | nih.gov |

| 2-Hydroxy-4,6-dimethylnicotinonitrile | SO₂Cl₂ | CH₃CN, 0°C to RT | 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile | google.com |

| Nicotinamide N-oxide | Not specified | Two-step process | 2-Chloronicotinonitrile | wikipedia.org |

Coupling Reactions for Phenyl Group Incorporation (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are the premier method for forming the C-C bond between the nicotinonitrile core and the 3-fluorophenyl group. nih.govnih.gov The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability and stability of boronic acids and the mild reaction conditions. nih.govyoutube.commdpi.com

In a typical Suzuki reaction for this synthesis, a 2-chloro-4-halonicotinonitrile (where the halo at C4 is typically bromine or iodine) is reacted with (3-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a stable complex like Pd(PPh₃)₄. A suitable phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃) are essential for the catalytic cycle to proceed efficiently. youtube.com The choice of solvent, base, and ligand can be crucial for achieving high yields and minimizing side products. nih.gov Microwave irradiation has been shown to dramatically reduce reaction times for such couplings. mdpi.com

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good to Excellent | mdpi.com |

| Aryl Halides | Aryl Boronic Acids | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | Excellent | nih.gov |

| 4-Iodoanisole | Phenylboronic acid | Pd on Fe₃O₄ NPs | Not specified | Not specified | >90% | mdpi.com |

Derivatization from Precursors and Intermediates

The construction of this compound is often achieved through the strategic modification of simpler, more readily available chemical precursors and intermediates. This process of derivatization involves a series of reactions that sequentially build the target molecule's characteristic features: the chloro group at the 2-position, the cyano group at the 3-position, and the 3-fluorophenyl group at the 4-position of the pyridine ring.

A common strategy involves starting with a pre-formed nicotinonitrile or pyridine ring and introducing the required substituents. For instance, a key intermediate could be a 2-hydroxynicotinonitrile derivative, which can be converted to the 2-chloro derivative. This chlorination is a critical step and is frequently accomplished using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The introduction of the 4-aryl group, in this case, the 3-fluorophenyl moiety, is typically achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. This reaction involves the palladium-catalyzed coupling of a halo-substituted nicotinonitrile (e.g., 2-chloro-4-bromonicotinonitrile) with a corresponding boronic acid (3-fluorophenylboronic acid). This method is highly valued for its functional group tolerance and high yields.

Another approach involves building the substituted pyridine ring from acyclic precursors. This method can involve the condensation of materials like malononitrile with other reagents to form the core nicotinonitrile structure, followed by chlorination. google.com

Further derivatization can be performed on the final compound. For example, the nitrile group can be oxidized to a carboxylic acid using reagents like hydrogen peroxide in a basic solution, yielding 2-chloro-4-(3-fluorophenyl)nicotinic acid.

The following table summarizes common derivatization reactions in the synthesis of this compound and its analogs.

Table 1: Key Derivatization Reactions| Reaction Type | Precursor/Intermediate | Reagent(s) | Resulting Group/Structure |

|---|---|---|---|

| Chlorination | 2-Hydroxynicotinonitrile | Phosphorus Oxychloride (POCl₃) | 2-Chloronicotinonitrile |

| Arylation (Suzuki Coupling) | 2-Chloro-4-halonicotinonitrile | 3-Fluorophenylboronic acid, Pd catalyst, Base | This compound |

| Ring Formation | Malononitrile, (E)-4-(dimethylamino)but-3-en-2-one | Piperidine (B6355638), Acetic Acid | 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide |

Advanced Synthetic Techniques and Methodological Innovations

The chemical industry is continually evolving, with a strong emphasis on developing safer, more efficient, and environmentally friendly manufacturing processes. The synthesis of complex molecules like halogenated nicotinonitriles is benefiting significantly from these innovations.

Continuous Flow Synthesis Applications for Nicotinonitrile Precursors

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing. mdpi.comnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com

This technology is particularly advantageous for the synthesis of nicotinonitrile precursors for several reasons:

Enhanced Safety: Many reactions, such as nitrations or those involving highly reactive or explosive intermediates, can be performed more safely on a small scale within a confined flow reactor. nih.govresearchgate.net This minimizes the risk associated with handling large quantities of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better reaction control, reduced side product formation, and higher yields. mdpi.comnih.gov

Scalability and Automation: Scaling up a reaction in a flow system often simply involves running the process for a longer duration, which is more straightforward than redesigning large-scale batch reactors. These systems also lend themselves to automation, improving reproducibility and efficiency. mdpi.comresearchgate.net

For the synthesis of nicotinonitrile precursors, flow chemistry can be applied to hazardous steps like chlorination or to precisely control the conditions of cross-coupling reactions, ultimately leading to a more efficient and safer manufacturing process.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scale | Discrete, large-volume vessels | Continuous stream, small reactor volume |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise temperature control |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Process Control | Less precise, potential for variability | Precise control over parameters (temp, time, mixing) |

| Scalability | Requires redesign of equipment ("scaling up") | Achieved by extending run time ("scaling out") |

| Multi-step Reactions | Requires isolation of intermediates | Allows for integrated, "telescoped" sequences |

Green Chemistry Principles in the Synthesis of Halogenated Nicotinonitriles

Green chemistry is a framework that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The synthesis of halogenated nicotinonitriles can be made more sustainable by applying these principles.

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a guide for sustainable chemical synthesis. msu.edu Key applications in this context include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.eduacs.org This involves designing synthetic routes with higher yields and fewer side products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edunih.gov Cross-coupling reactions like the Suzuki coupling generally have high atom economy compared to classical methods that may use stoichiometric reagents.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little toxicity. nih.gov This involves choosing safer reagents and solvents. For example, replacing highly toxic chlorinating agents with greener alternatives where possible.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.eduacs.org The use of palladium catalysts in Suzuki reactions is a prime example, where a small amount of catalyst can facilitate a large number of transformations, reducing waste. acs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research into performing reactions in greener solvents (e.g., water, supercritical CO₂, or ionic liquids) instead of volatile organic compounds (VOCs) is an active area.

Design for Energy Efficiency: Energy requirements should be minimized. yale.eduacs.org Conducting reactions at ambient temperature and pressure and utilizing technologies like flow chemistry can reduce energy consumption. acs.org

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided because such steps require additional reagents and can generate waste. nih.gov

By integrating these principles, the synthesis of this compound and other halogenated heterocycles can be performed in a more environmentally responsible and economically viable manner.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Halogenated Nicotinonitrile Synthesis |

|---|---|

| 1. Prevention | Optimizing reaction conditions to maximize yield and minimize by-products. |

| 2. Atom Economy | Utilizing addition and cross-coupling reactions (e.g., Suzuki) over substitution reactions that generate salt waste. |

| 3. Less Hazardous Synthesis | Exploring alternatives to hazardous reagents like phosphorus oxychloride. |

| 5. Safer Solvents | Replacing chlorinated solvents with greener alternatives like 2-MeTHF or performing reactions in water. |

| 6. Energy Efficiency | Using catalysis to lower reaction temperatures; employing flow chemistry for better thermal management. |

| 8. Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups. |

| 9. Catalysis | Employing highly efficient palladium catalysts for cross-coupling steps instead of stoichiometric reagents. |

Chemical Transformations and Reactivity of 2 Chloro 4 3 Fluorophenyl Nicotinonitrile

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-chloronicotinonitriles, allowing for the introduction of a wide range of functional groups.

Amination Reactions

Table 1: Representative Amination Reactions of Analogous 2-Chloropyridines Note: This data is for analogous compounds and is intended to be illustrative of the expected reactivity.

| Amine | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | K3PO4 | Water | 100 | 2-(Morpholino)pyrazine | 95 | rsc.org |

| Piperidine (B6355638) | None | NMP | 250 (Flow) | 2-(Piperidino)pyridine | 85 | ijpsr.com |

Thiolation Reactions

The displacement of the 2-chloro group by a sulfur nucleophile, such as a thiol, provides a route to 2-thioether derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. While specific examples for 2-Chloro-4-(3-fluorophenyl)nicotinonitrile are not detailed in the available literature, the reaction of carbonyl cyanide phenylhydrazones with thiols demonstrates the general principle of nucleophilic attack by sulfur on a cyano-substituted system. google.com

Table 2: Illustrative Thiolation Reaction of a Related Heterocyclic Chloride Note: This data is for an analogous compound and is intended to be illustrative of the expected reactivity.

| Thiol | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|

Alkoxylation Reactions

The reaction of this compound with alkoxides or alcohols in the presence of a strong base would lead to the formation of 2-alkoxy-4-(3-fluorophenyl)nicotinonitrile derivatives. These reactions are a common method for the synthesis of alkoxy-substituted pyridines.

Table 3: Representative Alkoxylation Reaction of a 2-Chloropyridine (B119429) Derivative Note: This data is for an analogous compound and is intended to be illustrative of the expected reactivity.

| Alcohol | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|

Reactions Involving the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle that can be converted into other important chemical moieties.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. ambeed.com The reaction typically requires heating. For instance, the hydrolysis of a nitrile to a carboxylic acid can be achieved by heating with a dilute acid like hydrochloric acid. ambeed.com Alternatively, alkaline hydrolysis with a base such as sodium hydroxide (B78521) also yields the carboxylate salt, which upon acidification gives the carboxylic acid. ambeed.com The partial hydrolysis to the amide can sometimes be achieved under milder conditions.

A patent for the synthesis of 2-chloro-3-amido-4-methylpyridine describes the hydrolysis of the corresponding nitrile using concentrated sulfuric acid at 100°C. nih.gov

Table 4: Illustrative Hydrolysis of a Related Nicotinonitrile Note: This data is for an analogous compound and is intended to be illustrative of the expected reactivity.

| Reagents | Temperature (°C) | Product | Yield (%) | Reference |

|---|

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH4). This transformation is a valuable method for the synthesis of aminomethyl-substituted pyridines. The reaction typically involves the treatment of the nitrile with LiAlH4 in an ethereal solvent, followed by an aqueous workup to liberate the amine.

Table 5: General Conditions for Nitrile Reduction Note: This data represents general conditions for this type of transformation.

| Reducing Agent | Solvent | Workup | Product | Reference |

|---|

Cycloaddition Reactions of the Nitrile Moiety

The nitrile group, while generally unreactive as a 2π component in cycloaddition reactions, can participate under specific conditions, particularly in the presence of transition metal catalysts or in intramolecular processes. nih.govnumberanalytics.com These reactions offer a pathway to complex heterocyclic structures. nih.gov The reactivity of the nitrile is influenced by electronic factors; electron-withdrawing groups on the aromatic ring can enhance its dienophilic or enophilic character. numberanalytics.com

Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes or diynes have emerged as an efficient method for synthesizing substituted pyridines. researchgate.net Cobalt and rhodium complexes are often employed to facilitate these transformations. researchgate.netyoutube.com While specific studies on this compound are not extensively documented, the general principles of nitrile cycloaddition suggest its potential to react with suitable dienes or 1,3-dipoles. For instance, a formal [2+2+2] cycloaddition can be achieved through a pericyclic cascade involving an initial propargylic ene reaction followed by an intramolecular Diels-Alder reaction where the nitrile acts as the dienophile. nih.gov

The feasibility of such reactions with this compound would depend on the specific reaction partners and conditions, with the electronic nature of the substituted pyridine ring playing a crucial role.

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The regioselectivity of EAS on the 3-fluorophenyl ring of this compound is governed by the directing effects of the existing substituents. unizin.orglibretexts.org

Substituents on an aromatic ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. minia.edu.eguci.edu Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. libretexts.orgminia.edu.eg

Fluorine (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. unizin.orgpressbooks.pub

The 2-chloro-3-cyanopyridin-4-yl group: This entire substituent acts as a deactivating group due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chloro and cyano groups. Such deactivating groups typically direct incoming electrophiles to the meta position relative to their point of attachment on the phenyl ring. libretexts.orglibretexts.org

Therefore, in an electrophilic attack on the 3-fluorophenyl ring, the fluorine atom will direct incoming electrophiles to its ortho and para positions (positions 2, 4, and 6 of the fluorophenyl ring). The large pyridinyl substituent at position 1 of the fluorophenyl ring will direct to its meta positions (positions 3 and 5). The combined influence of these groups suggests that electrophilic substitution will likely occur at the positions activated by the fluorine and not sterically hindered by the bulky pyridinyl group. The most probable sites for substitution are position 2 and position 6 of the fluorophenyl ring.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para-directing |

| 2-Chloro-3-cyanopyridin-4-yl | Deactivating | Meta-directing |

Transition-Metal Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the 2-position of the pyridine ring is a suitable handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls. acs.org

The coupling of 2-chloropyridines can be challenging compared to their bromo or iodo counterparts. rsc.org However, the development of highly active palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of even unreactive chloroheteroarenes. acs.orgorganic-chemistry.org For the Suzuki-Miyaura coupling of this compound with various boronic acids, a palladium catalyst system would be essential. The reaction typically requires a base to activate the boronic acid. organic-chemistry.org

| Coupling Partner | Catalyst System (Example) | Base (Example) | Potential Product |

|---|---|---|---|

| Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 2-Aryl-4-(3-fluorophenyl)nicotinonitrile |

| Alkylboronic acid | Pd2(dba)3 / XPhos | Cs2CO3 | 2-Alkyl-4-(3-fluorophenyl)nicotinonitrile |

| Vinylboronic acid | Pd(PPh3)4 | Na2CO3 | 2-Vinyl-4-(3-fluorophenyl)nicotinonitrile |

The success of the coupling would be influenced by the specific boronic acid used, the catalyst-ligand combination, the base, and the reaction temperature. The electronic properties of the 2-chloropyridine substrate, influenced by the cyano and fluorophenyl groups, would also play a role in the reaction's efficiency.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the reactivity of 2-chloropyridines in Sonogashira couplings is lower than that of the corresponding bromides or iodides. wikipedia.org However, with appropriate catalysts and conditions, the reaction can be successfully performed. organic-chemistry.org The coupling of this compound with a terminal alkyne would yield a 2-alkynyl-4-(3-fluorophenyl)nicotinonitrile.

| Coupling Partner (Terminal Alkyne) | Catalyst System (Example) | Base (Example) | Potential Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Triethylamine | 4-(3-Fluorophenyl)-2-(phenylethynyl)nicotinonitrile |

| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Diisopropylethylamine | 4-(3-Fluorophenyl)-2-((trimethylsilyl)ethynyl)nicotinonitrile |

| 1-Heptyne | Pd(OAc)2 / P(t-Bu)3 / CuI | Piperidine | 4-(3-Fluorophenyl)-2-(hept-1-yn-1-yl)nicotinonitrile |

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The choice of reaction conditions would be critical for achieving good yields and selectivity.

Functional Group Interconversions on the Pyridine Ring

The chloro and nitrile groups on the pyridine ring of this compound are amenable to a variety of functional group interconversions, providing pathways to a diverse range of derivatives.

The 2-chloro substituent can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. The electron-withdrawing cyano and fluorophenyl groups facilitate this process. thieme-connect.com

Amination: Reaction with amines can introduce amino groups at the 2-position. This can be achieved under thermal conditions, sometimes in a flow reactor, or with the assistance of microwave irradiation. researchgate.nettandfonline.com Both primary and secondary amines can be used. thieme-connect.com

Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding pyridone, typically under basic conditions at elevated temperatures.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) can yield 2-alkoxy derivatives.

The nitrile group can also be transformed into other functional groups:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide. wikipedia.org Selective hydrolysis to the amide can be achieved using certain catalysts or controlled conditions. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.ukvanderbilt.edu Partial reduction to an aldehyde is also possible with reagents like diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| 2-Chloro | Ammonia or Amine / Heat | 2-Amino |

| 2-Chloro | NaOH / H2O / Heat | 2-Hydroxy (Pyridone) |

| Nitrile | H2SO4 / H2O / Heat | Carboxylic acid |

| Nitrile | H2 / Pd/C | Aminomethyl |

These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro 4 3 Fluorophenyl Nicotinonitrile

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of absorption are characteristic of specific bond types and functional groups. For 2-Chloro-4-(3-fluorophenyl)nicotinonitrile, the key functional groups are the nitrile (C≡N), the substituted pyridine (B92270) ring, the phenyl ring, the carbon-chlorine bond (C-Cl), and the carbon-fluorine bond (C-F).

The nitrile group is expected to exhibit a strong, sharp absorption band in the region of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine and phenyl rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are anticipated to produce a series of bands in the 1600-1400 cm⁻¹ region. The C-F bond typically shows a strong absorption in the 1250-1020 cm⁻¹ range, while the C-Cl stretch is expected in the 850-550 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium to Weak | Aromatic C-H Stretching |

| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretching |

| ~1600-1550 | Medium to Strong | Aromatic Ring (C=C and C=N) Stretching |

| ~1480-1400 | Medium to Strong | Aromatic Ring (C=C and C=N) Stretching |

| ~1250-1100 | Strong | C-F Stretching |

| ~850-750 | Medium to Strong | Aromatic C-H Bending (Out-of-plane) |

| ~750-650 | Medium | C-Cl Stretching |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the C≡N stretch is expected to be a prominent feature. The symmetric breathing modes of the aromatic rings are also typically strong in Raman spectra.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~2230 | Strong | C≡N (Nitrile) Stretching |

| ~1600 | Strong | Aromatic Ring Breathing |

| ~1000 | Strong | Phenyl Ring Trigonal Breathing |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. In this compound, the protons are located on the pyridine and phenyl rings. The two protons on the pyridine ring and the four protons on the 3-fluorophenyl ring will each have distinct chemical shifts and will exhibit coupling with neighboring protons and, in the case of the phenyl protons, with the fluorine atom. The protons on the pyridine ring are expected to appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 | Doublet | ~5.0 | Pyridine H-6 |

| ~7.5 | Doublet | ~5.0 | Pyridine H-5 |

| ~7.4-7.2 | Multiplet | - | Phenyl Protons |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The presence of electronegative atoms like chlorine, nitrogen, and fluorine will cause the attached carbons to be deshielded and appear at higher chemical shifts. The nitrile carbon is also characteristically found in a specific region of the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-150 | C-Cl (Pyridine C-2), C-F (Phenyl C-3, doublet due to C-F coupling) |

| ~150-148 | Pyridine C-6 |

| ~145-135 | Pyridine C-4, Phenyl C-1 |

| ~131-120 | Phenyl C-5, C-6, C-2 |

| ~118-115 | Pyridine C-5, Phenyl C-4 (doublet due to C-F coupling) |

| ~117 | Cyano (C≡N) |

| ~110-105 | Pyridine C-3 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nist.gov The chemical shift of the fluorine atom is highly dependent on its electronic environment. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The position of this signal will be influenced by the substitution pattern on the aromatic ring. The chemical shift is typically referenced to an external standard like CFCl₃.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -115 | Multiplet | Phenyl C-F |

Computational and Theoretical Investigations of 2 Chloro 4 3 Fluorophenyl Nicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure, geometry, and properties of molecules. These calculations provide deep insights into a molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is widely employed to determine a molecule's optimized geometry, which corresponds to its most stable three-dimensional arrangement of atoms in space (a minimum on the potential energy surface). nanobioletters.com

During a DFT calculation, the electron density is used to calculate the total energy of the molecule. The geometry is iteratively adjusted to find the configuration with the lowest total energy. This process, known as geometry optimization, yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethanone, was performed using the B3LYP/cc-pVDZ basis set to determine these parameters. nih.gov Similar calculations on pyridine (B92270) derivatives have been performed using the B3LYP method with a 6-31G(d,p) basis set. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) This table is a hypothetical representation of typical data obtained from a DFT geometry optimization. The values are not specific to 2-Chloro-4-(3-fluorophenyl)nicotinonitrile.

| Parameter | Bond/Angle | Theoretical Value (DFT) |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-F | 1.35 | |

| C≡N | 1.15 | |

| C-C (Pyridine-Phenyl) | 1.49 | |

| Bond Angles (°) | Cl-C-C | 121.5 |

| F-C-C | 118.0 | |

| C-C≡N | 178.5 |

| Dihedral Angle (°) | Pyridine-Phenyl | 45.0 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to show charge distribution:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like nitrogen or oxygen). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, often found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

By analyzing the MEP map, one can identify the molecule's reactive sites, including those for hydrogen bonding and other non-covalent interactions. wikipedia.orgyoutube.com For example, in pyridine derivatives, the nitrogen atom of the pyridine ring typically shows a region of negative potential, indicating its role as a potential hydrogen bond acceptor. wikipedia.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. researchgate.net

LUMO: This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity and electrophilicity of the molecule. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher kinetic stability. These energies are typically calculated using methods like DFT. cureffi.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents a hypothetical example of FMO data. The values are not specific to this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.90 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov Unlike quantum calculations that often focus on a static, minimum-energy state, MD simulations provide insights into the dynamic behavior of a molecule, including its conformational flexibility and how it interacts with its environment (e.g., a solvent or a biological receptor).

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very small time steps. The resulting trajectory provides a detailed view of the molecule's dynamic nature. This method is particularly useful for:

Conformational Analysis: Identifying the different shapes (conformers) a molecule can adopt and the likelihood of transitioning between them.

Solvent Effects: Understanding how solvent molecules arrange around the solute and affect its conformation and properties.

Binding Stability: In drug design, MD simulations can assess the stability of a ligand within the binding pocket of a protein over time. nih.govnih.gov

Intermolecular Interaction Analysis

Understanding the non-covalent interactions between molecules in a solid state is crucial for explaining crystal packing, stability, and physical properties.

Hirshfeld surface analysis is a graphical method used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is generated for a molecule based on the electron distribution of the molecule in relation to its neighbors in the crystal lattice.

The surface can be mapped with different properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating close interactions like hydrogen bonds. Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize all the intermolecular contacts as a scatter plot. These plots provide a quantitative percentage breakdown of each type of contact. For example, a study on a related chalcone (B49325) containing a 4-chloro-3-fluorophenyl group revealed the following contributions to its crystal packing: H···H (25.0%), C···H/H···C (20.6%), and O···H/H···O (15.6%), among others.

Table 3: Illustrative Hirshfeld Surface Contact Percentages This table provides a representative example of data from a Hirshfeld surface analysis. The values are based on an analogous compound and are not specific to this compound.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 30.5 |

| F···H | 18.2 |

| C···H | 15.8 |

| Cl···H | 12.1 |

| N···H | 8.5 |

| C···C | 5.3 |

Energy Framework Analysis for Supramolecular Interactions

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice. This analysis, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its surrounding neighbors. These energies are categorized into electrostatic, polarization, dispersion, and repulsion components, providing a quantitative understanding of the forces that stabilize the crystal structure. nih.gov

For a molecule like this compound, the analysis would typically begin with its three-dimensional structure, as determined by X-ray crystallography. The energy frameworks would then be calculated to visualize and quantify the supramolecular architecture. The dominant interactions in the crystal packing of similar nicotinonitrile derivatives often involve π–π stacking and various hydrogen bonding interactions (e.g., C–H···N, C–H···F). mdpi.com

Table 1: Representative Interaction Energies for a Molecular Crystal This table presents a hypothetical but representative set of interaction energies for a molecule like this compound, based on published data for similar compounds. nih.gov

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | -75.8 |

| Polarization | -22.5 |

| Dispersion | -240.1 |

| Repulsion | 125.4 |

| Total Energy | -213.0 |

Note: The data in this table is illustrative and based on computational studies of structurally related molecules.

Computational Prediction of Molecular Properties and Reactivity Descriptors

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. frontiersin.org Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes. These predictions are often guided by established principles like Lipinski's Rule of Five. nih.gov

For this compound, a computational ADMET analysis would likely predict good oral bioavailability due to its molecular weight and lipophilicity falling within the ranges defined by Lipinski's rules. Its potential to cross the blood-brain barrier would also be assessed, which is a key consideration for drugs targeting the central nervous system.

Table 2: Predicted ADMET Properties for this compound This table contains predicted ADMET descriptors based on computational models and data from similar compounds. nih.govnih.govnih.gov

| Property | Predicted Value | Significance |

| Molecular Weight | ~244.65 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | ~3.5 | Indicates good lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 (N atoms) | Compliant with Lipinski's Rule (<10) |

| Blood-Brain Barrier (BBB) Permeability | Likely permeable | Potential for CNS activity |

| Human Oral Absorption | High | Good potential for oral administration |

Note: The data in this table is illustrative and based on in silico predictions for structurally related molecules.

Density Functional Theory (DFT) is a powerful tool for calculating various chemical reactivity descriptors. researchgate.net These indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index (ω), and Fukui functions, provide insights into the kinetic stability and reactivity of a molecule. scm.com

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The electrophilicity index measures a molecule's ability to accept electrons, while Fukui functions identify the most likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the nitrogen atom of the nitrile group and the pyridine ring nitrogen are expected to be potential nucleophilic sites, while the carbon atoms attached to the electronegative chlorine and fluorine atoms would be likely electrophilic centers.

Table 3: Calculated Chemical Reactivity Descriptors This table presents a set of hypothetical but plausible reactivity descriptors for this compound, calculated using DFT. nih.govresearchgate.net

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.25 | Propensity to act as an electrophile |

Note: The data in this table is illustrative and based on DFT calculations for structurally similar molecules.

Molecular Docking Studies for Investigating Molecular Recognition Mechanisms with Research Targets (e.g., Enzymes, Proteins)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. asiapharmaceutics.info This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug molecule. nih.gov

Given that nicotinonitrile derivatives have shown activity against a range of biological targets, including kinases, a molecular docking study of this compound could be performed against a relevant enzyme, such as a tyrosine kinase. nih.gov The docking results would reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. The binding energy, or docking score, provides an estimate of the binding affinity.

Table 4: Hypothetical Molecular Docking Results against a Tyrosine Kinase This table illustrates potential molecular docking results for this compound with a representative protein target. asiapharmaceutics.infonih.gov

| Parameter | Value/Description |

| Protein Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Cys919, Asp1046, Glu885, Val848 |

| Types of Interactions | Hydrogen bonding with the nitrile nitrogen and pyridine nitrogen; hydrophobic interactions with the phenyl and pyridine rings. |

Note: The data in this table is for illustrative purposes and represents a plausible outcome of a molecular docking study.

Mechanistic Elucidation in the Chemistry of 2 Chloro 4 3 Fluorophenyl Nicotinonitrile

Reaction Mechanism Pathways in Synthetic Transformations

The synthesis of 2-chloro-4-arylnicotinonitriles typically involves multi-step reaction sequences. A common strategy for constructing the 4-arylnicotinonitrile scaffold is through a one-pot multicomponent condensation reaction. This often involves the reaction of an aromatic aldehyde, malononitrile (B47326), and a suitable active methylene (B1212753) compound in the presence of a catalyst.

For the specific synthesis of 2-Chloro-4-(3-fluorophenyl)nicotinonitrile, a plausible pathway begins with the reaction of 3-fluorobenzaldehyde (B1666160) with an enolizable ketone or an enamine, followed by the addition of malononitrile and a chlorinating agent. A key intermediate in many nicotinonitrile syntheses is the corresponding 2-hydroxynicotinonitrile (B16790) (a pyridone tautomer). This intermediate can then be converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).

The mechanism of this chlorination likely involves the initial phosphorylation of the pyridone oxygen by POCl₃, forming a reactive intermediate. The chloride ion then acts as a nucleophile, attacking the C2 position of the pyridine (B92270) ring and displacing the phosphate (B84403) group to yield the final 2-chloro product.

Another potential synthetic route is the Suzuki-Miyaura cross-coupling reaction. This would involve the coupling of a pre-functionalized 2-chloro-4-halonicotinonitrile with a (3-fluorophenyl)boronic acid derivative in the presence of a palladium catalyst and a base. The catalytic cycle for this reaction is well-established and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Kinetics and Thermodynamics of this compound Reactions

The formation of the nicotinonitrile ring through multicomponent reactions is generally under kinetic control, where the reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the reaction rate and yield. The chlorination step using POCl₃/PCl₅ is typically an exothermic process, and temperature control is important to prevent side reactions.

Thermodynamically, the formation of the aromatic pyridine ring is a highly favorable process, providing a strong driving force for the cyclization and subsequent aromatization steps. The conversion of the C-O bond in the pyridone to the C-Cl bond in the final product is also generally a thermodynamically favored transformation.

| Reaction Step | General Kinetic Considerations | General Thermodynamic Considerations |

| Multicomponent Condensation | Rate is dependent on catalyst, solvent, and temperature. | Formation of the aromatic ring is a strong driving force. |

| Chlorination | Exothermic reaction; requires temperature control. | Formation of the C-Cl bond is generally favorable. |

| Suzuki-Miyaura Coupling | Rate-determining step is often oxidative addition. | The overall reaction is typically exergonic. |

Catalytic Mechanisms in Modified Nicotinonitrile Synthesis

The synthesis of substituted nicotinonitriles often employs various catalytic systems to enhance efficiency and selectivity. In the context of multicomponent reactions for the assembly of the pyridine ring, base catalysts such as piperidine (B6355638) or β-alanine are commonly used. google.com These catalysts facilitate the initial condensation steps by deprotonating the active methylene compounds, thereby generating the necessary nucleophiles.

For Suzuki-Miyaura cross-coupling reactions to form the C4-aryl bond, palladium catalysts are essential. The catalytic cycle begins with the oxidative addition of the 2-chloro-4-halonicotinonitrile to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the (3-fluorophenyl)boronic acid (activated by a base), where the aryl group is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond between the pyridine ring and the phenyl group, regenerating the Pd(0) catalyst. The choice of ligands on the palladium catalyst is critical for the efficiency of this cycle, influencing both the rate and scope of the reaction.

Investigation of Interaction Mechanisms with Molecular Targets

While specific studies on the molecular targets of this compound are not publicly available, the nicotinonitrile scaffold is a known pharmacophore that can interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom and the chloro group can significantly influence the binding affinity and selectivity of the molecule.

Exploration of Research Applications for 2 Chloro 4 3 Fluorophenyl Nicotinonitrile

Utility as a Synthon in Complex Organic Synthesis

In organic chemistry, a "synthon" is a structural unit within a molecule that is formed by a synthetic operation and can be used to create a variety of new compounds. 2-Chloro-4-(3-fluorophenyl)nicotinonitrile is a prime example of such a synthon, offering multiple reactive sites that can be addressed in a controlled manner to build sophisticated molecular architectures.

Building Block for Advanced Heterocyclic Systems

The structure of this compound is pre-organized for the construction of fused heterocyclic ring systems, which are common scaffolds in medicinal chemistry and materials science. The chlorine atom at the 2-position of the pyridine (B92270) ring is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as sulfur, oxygen, or nitrogen-based reagents.

A prominent application of related 2-chloronicotinonitrile scaffolds is in the synthesis of thieno[2,3-b]pyridines. In a typical reaction sequence, the chloro group is first displaced by a sulfur nucleophile, such as thioglycolate. Subsequently, the nitrile group participates in an intramolecular cyclization reaction, leading to the formation of a fused thiophene (B33073) ring. This strategy provides a direct route to a class of compounds known for a wide range of biological activities. The presence of the 3-fluorophenyl group at the 4-position is significant as it can modulate the electronic properties and biological interactions of the final heterocyclic product.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocyclic System | Potential Application Area |

| Ethyl thioglycolate | Thieno[2,3-b]pyridine derivative | Medicinal Chemistry |

| Hydrazine | Pyrazolo[3,4-b]pyridine derivative | Kinase Inhibitors |

| Guanidine | Pyrimido[4,5-b]pyridine derivative | Pharmaceutical Scaffolds |

Precursor for Polysubstituted Pyridine Derivatives

Polysubstituted pyridines are a class of compounds with immense importance in pharmaceuticals, agrochemicals, and functional materials. This compound serves as an excellent precursor for these molecules through modern cross-coupling reactions. The carbon-chlorine bond is a prime site for palladium-catalyzed reactions such as the Suzuki, Stille, or Buchwald-Hartwig couplings.

These reactions allow for the selective formation of new carbon-carbon or carbon-nitrogen bonds at the 2-position of the pyridine ring. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aromatic ring, leading to a highly substituted terphenyl-like structure. This modular approach enables chemists to systematically modify the pyridine core, fine-tuning its properties for specific applications. The ability to introduce a diverse range of substituents makes this compound a valuable starting material in discovery chemistry libraries.

Table 2: Exemplary Suzuki Coupling Reactions

| Coupling Partner (Boronic Acid) | Resulting Polysubstituted Pyridine Product Structure |

| Phenylboronic acid | 2-Phenyl-4-(3-fluorophenyl)nicotinonitrile |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(3-fluorophenyl)nicotinonitrile |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-(3-fluorophenyl)nicotinonitrile |

Material Science Investigations

The electronic and photophysical properties of conjugated organic molecules are at the heart of modern material science. The this compound molecule contains a π-conjugated system, a polar nitrile group, and a fluorine atom—all features that can be exploited in the design of new functional materials.

Exploration in Electronic Materials Research

While direct research on this specific isomer is not widely published, its close structural analogs, such as 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, are listed by chemical suppliers for use in material science research, including applications in Organic Light Emitting Diodes (OLEDs) and other electronic materials. bldpharm.combldpharm.com Compounds with a cyanophenylpyridine core are known to possess charge-transporting capabilities. The nitrile group acts as a strong electron-withdrawing group, which can facilitate electron injection and transport in organic electronic devices. The fluorophenyl moiety can further influence molecular packing in the solid state and enhance the electrochemical stability of the material, a crucial factor for the longevity of electronic devices. Researchers investigate such compounds as potential building blocks for larger, more complex molecules intended for use as host materials or electron-transport layer materials in OLEDs.

Potential in Optical Materials Development

The field of optical materials is constantly in search of new molecules with unique photophysical properties. The structural motifs present in this compound suggest potential for applications in this area. The combination of donor-acceptor groups within a conjugated system can lead to interesting fluorescent or phosphorescent behavior. Furthermore, related structures are sometimes investigated for aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation in a solid state or in poor solvents. This property is highly desirable for applications in sensors, bio-imaging, and solid-state lighting. The specific substitution pattern and the presence of the fluorine atom can impact intermolecular interactions, which are critical for achieving AIE characteristics.

Table 3: Potential Material Science Applications

| Application Area | Relevant Structural Feature | Potential Role |

| Organic Electronics (OLEDs) | Electron-withdrawing nitrile group; Stable aromatic core | Electron-Transport Layer (ETL) Material |

| Optical Materials | Conjugated π-system; Fluorine substitution | Fluorescent Emitter, AIEgen |

| Organic Photovoltaics (OPVs) | Donor-Acceptor characteristics | Component of non-fullerene acceptors |

Agrochemical Research Applications

The discovery of new active ingredients for crop protection is a critical area of research. Pyridine-based compounds are a well-established and successful class of agrochemicals, with members exhibiting herbicidal, insecticidal, and fungicidal properties. The synthesis of novel derivatives for screening in this field is a common practice.

Patents in the agrochemical field often describe pyridine scaffolds containing halogen and phenyl substitutions. For example, the herbicidal compound 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid highlights the utility of the chloro-fluoro-phenyl pyridine core in creating biologically active molecules. epo.org While not the same compound, its structure demonstrates that the combination of features present in this compound is of high interest to agrochemical companies.

Therefore, it is highly probable that this compound is synthesized as part of discovery programs. It serves as an intermediate that can be further elaborated into a library of candidate molecules, which are then systematically tested in high-throughput screening assays to identify new leads for the development of next-generation crop protection agents.

Investigation as Potential Pesticidal Agents (e.g., Molluscicides)

Notably, nicotinonitrile-2-thiolate salts showed significant mortality rates against the snails. nih.govrsc.org The study also investigated the in vivo effects of these compounds on biochemical parameters in the snails, observing a reduction in the levels of Acetylcholinesterase (AChE) and total soluble protein (TSP), alongside an increase in transaminase concentrations (ALT and AST). nih.govrsc.org Histopathological examination of the digestive glands of the snails treated with these nicotinonitrile derivatives revealed vacuolization, indicating a loss of function. nih.gov

These findings suggest that the nicotinonitrile scaffold is a viable pharmacophore for developing new molluscicides. The mechanism of action appears to involve, at least in part, the disruption of key enzymes and damage to vital organs in the snails. nih.gov Extrapolating from this, this compound, with its similar core structure, could warrant investigation for similar pesticidal properties.

| Compound Class | Test Organism | Observed Effects | Reference |

| Nicotinonitrile derivatives | M. cartusiana (land snail) | Mortality, AChE reduction, digestive gland vacuolization | nih.govrsc.org |

Exploration as Plant Growth Regulators

The potential for this compound to act as a plant growth regulator is a theoretical application based on the known activities of other pyridyl derivatives. For instance, certain N-(2-chloro-4-pyridyl) ureas have been patented as plant growth regulators. These compounds have been shown to promote cell division, enhance seedling formation, and increase crop yields. While chemically distinct from this compound, the presence of the substituted pyridine ring in both classes of compounds suggests a possible avenue for future research into the plant growth-regulating effects of nicotinonitrile derivatives.

Biological Activity Research (Non-Clinical Focus)

In Vitro Studies on Enzyme Inhibition (e.g., DHFR, HT-hTS, AChE, PIM-1 kinase, COX-2, 5-LOX)

The unique structural motifs of this compound suggest it could be a candidate for in vitro enzyme inhibition studies. While direct research on this specific compound is limited, the activities of related molecules provide a basis for potential investigation.

PIM-1 Kinase: Cyanopyridine-based compounds have been identified as having significant cytotoxic effects due to their interaction with various biological targets, including the Pim-1 kinase enzyme. nih.gov A study focused on the design of new Pim-1 inhibitors used the 6-phenyl cyanopyridinone scaffold as a lead structure. nih.gov This suggests that the cyanopyridine core of this compound could be a starting point for designing inhibitors of Pim-1 kinase, an enzyme implicated in cancer.

Acetylcholinesterase (AChE): As mentioned previously, certain nicotinonitrile derivatives have been shown to reduce AChE levels in snails, indicating a potential for AChE inhibition. nih.govrsc.org Furthermore, novel salicylanilide (B1680751) ester derivatives, which also contain chloro and phenyl substitutions, have demonstrated the ability to reduce the enzymatic activities of AChE in snails. nih.gov

COX-2 and 5-LOX: The anti-inflammatory potential of compounds is often assessed by their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. While no direct data exists for this compound, a compound with some structural similarities, 4-(3-Chloro-4-((3-fluorophenyl)amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide, has been reported as a potent COX-2 inhibitor. nih.gov This highlights the potential of the chloro- and fluorophenyl-moieties in designing selective enzyme inhibitors.

Dihydrofolate Reductase (DHFR) and Human Thymidylate Synthase (HT-hTS): DHFR and HT-hTS are crucial enzymes in nucleotide synthesis and are targets for anticancer and antimicrobial drugs. nih.gov While many known DHFR inhibitors contain a 2,4-diaminopyrimidine (B92962) structure, the vast structural diversity of enzyme inhibitors suggests that novel scaffolds could also show activity. nih.gov The biological activity of this compound against these enzymes has yet to be reported.

| Enzyme Target | Related Compound Class | Observed Activity | Reference |

| Pim-1 Kinase | Cyanopyridine-based compounds | Inhibition | nih.gov |

| AChE | Nicotinonitrile derivatives | Reduction of enzyme levels | nih.govrsc.org |

| COX-2 | Pyrrolidine derivative with chloro- and fluorophenyl- moieties | Inhibition | nih.gov |

Research on Molecular Target Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial in synaptic transmission. researchgate.net The binding of nicotine (B1678760) to these receptors in the brain is known to involve a strong cation-π interaction. researchgate.net The α4β2 subtype of nAChRs is particularly associated with nicotine addiction. researchgate.net Given that this compound contains a pyridine ring, which is the core of nicotine, it is plausible that this compound could interact with nAChRs. However, no specific studies have been published to date that investigate the binding or functional effects of this compound on any nAChR subtype. Future research could explore whether this compound acts as an agonist, antagonist, or allosteric modulator of these receptors.

In Vitro Studies on Cellular Pathway Modulation (excluding clinical human trial data)

The modulation of cellular signaling pathways is a hallmark of many bioactive compounds. For example, traditional chemotherapy agents affect pathways related to cell proliferation, survival, and differentiation. mdpi.com The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and various small molecules have been designed to inhibit its signaling pathway. mdpi.com While there is no direct evidence, the cytotoxic effects observed in related cyanopyridine compounds suggest that they may modulate critical cellular pathways. nih.gov However, specific studies on the effect of this compound on cellular pathways are currently lacking.

Pre-clinical Research on Antimicrobial or Antiprotozoal Activities (excluding clinical human trial data)

The search for new antimicrobial and antiprotozoal agents is a critical area of pharmaceutical research. The inclusion of fluorine atoms and chloro-phenyl groups in heterocyclic structures is a known strategy in the development of such agents.

Antiprotozoal Activity: Leishmaniasis and Chagas disease are neglected tropical diseases for which new treatments are urgently needed. rsc.org Research has shown that Knoevenagel adducts derived from hydroxychloroquine (B89500) and chloro-benzaldehydes exhibit antiprotozoal activity against Leishmania amazonensis. rsc.org Another study synthesized 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives that showed promising in vitro activity against Entamoeba histolytica and Plasmodium falciparum. researchgate.net These examples underscore the potential of chloro- and phenyl-substituted heterocyclic compounds in antiprotozoal drug discovery.

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of nicotinonitrile and related structures. A range of (2-methoxy/2-amino)-6-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-4-aryl nicotinonitriles have been synthesized and assayed for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. Similarly, pyridine compounds containing substituted phenyl azetidine-2-ones, including a 3-chloro-1-(4-fluorophenyl) derivative, were found to be potent against various bacterial and fungal strains. Another study synthesized a series of Schiff bases from 2-amino-4-chloropyridine (B16104) which showed variable to modest activity against several bacterial and fungal strains. These findings suggest that the this compound scaffold may possess antimicrobial properties worth investigating.

| Activity | Related Compound Class | Test Organisms | Reference |

| Antiprotozoal | Knoevenagel adducts of hydroxychloroquine | Leishmania amazonensis | rsc.org |

| Antiprotozoal | Chloroquinoline-piperazine-pyrrolidine derivatives | Entamoeba histolytica, Plasmodium falciparum | researchgate.net |

| Antimicrobial | Substituted nicotinonitriles | Gram-positive and Gram-negative bacteria, fungi | |

| Antimicrobial | Pyridine containing azetidine-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | |

| Antimicrobial | Schiff bases of 2-amino-4-chloropyridine | Various bacteria and fungi |

In Vitro Studies on Anticancer Activity against Cancer Cell Lines (excluding clinical human trial data)

No publicly available research data was found on the in vitro anticancer activity of this compound against any cancer cell lines. While studies exist for various other nicotinonitrile derivatives, which have shown a range of cytotoxic effects against cancer cells, this specific compound has not been the subject of such published investigations. sigmaaldrich.comnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netrsc.org Therefore, no data table on its anticancer activity can be generated.

Corrosion Inhibition Studies

Similarly, no dedicated studies on the application of this compound as a corrosion inhibitor were found in the available literature. The field of corrosion inhibition includes research on various organic compounds, including some heterocyclic nitrogen compounds, which can form protective layers on metal surfaces. nih.govresearchgate.netrsc.orgcarta-evidence.orgwu.ac.thnih.govresearchgate.netresearchgate.net However, research specifically evaluating the efficacy of this compound for this purpose has not been published. Consequently, a data table on its corrosion inhibition properties cannot be created.

Future Directions in the Academic Study of 2 Chloro 4 3 Fluorophenyl Nicotinonitrile

Development of Novel and Efficient Synthetic Routes

While classical methods for the synthesis of nicotinonitriles exist, future research will focus on developing more efficient, sustainable, and versatile synthetic protocols. The traditional synthesis of a 2-chloronicotinonitrile often involves the multi-step process of first constructing a 2-aminonicotinonitrile derivative, followed by a Sandmeyer-type reaction or treatment with phosphorus oxychloride to replace the amino group with a chlorine atom. nih.gov A common route to the 2-amino precursor is the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate. nih.gov

Future advancements will likely concentrate on two areas: multi-component reactions (MCRs) and novel catalytic systems.

Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Research into one-pot syntheses of 2-Chloro-4-(3-fluorophenyl)nicotinonitrile from simple, commercially available starting materials would represent a significant step forward.

Advanced Catalysis: The use of novel catalytic systems is a promising frontier. For instance, the application of nanomagnetic metal-organic frameworks (MOFs) has been shown to be effective in the green synthesis of other nicotinonitriles. nih.govacs.org These catalysts can be easily recovered and reused, enhancing the sustainability of the process. Future studies could explore catalysts like Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ for the synthesis of this specific compound. acs.org Furthermore, modern cross-coupling techniques, such as palladium-catalyzed Negishi coupling, could be adapted for the direct arylation of a pre-formed chloronicotinonitrile core, offering an alternative and modular synthetic strategy. nih.gov

Table 1: Comparison of Synthetic Approaches for Nicotinonitrile Scaffolds

| Synthetic Strategy | Key Reactants/Catalysts | Typical Conditions | Potential Advantages for Future Research |

|---|---|---|---|

| Classical Route | Chalcone, Malononitrile, Ammonium Acetate; then POCl₃ | Reflux in ethanol; subsequent reaction with chlorinating agent | Well-established, reliable for specific analogs. nih.gov |

| MCR Approach | Aldehyde, Active Methylene (B1212753) Nitrile, etc. | One-pot, often catalyzed | High atom economy, reduced waste, operational simplicity. nih.gov |

| MOF-Catalyzed Synthesis | Aldehydes, Ketones, Nitriles; Nanomagnetic MOF catalyst | Mild conditions, solvent variation | Green chemistry, catalyst recyclability, high yields. acs.org |

| Cross-Coupling | Halogenated nicotinonitrile, Arylboronic acid/organozinc; Palladium catalyst | Inert atmosphere, specific ligands and bases | High modularity, allows for late-stage diversification. nih.gov |

Design and Synthesis of Advanced Nicotinonitrile Architectures

The title compound is an ideal starting point for creating more elaborate molecular structures. The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring allows for nucleophilic aromatic substitution, opening a gateway to a vast array of derivatives.

Future research will focus on using this compound as a building block to construct:

Fused Heterocyclic Systems: The nitrile and chloro functionalities can participate in intramolecular cyclization reactions to form fused-ring systems. For example, reaction with hydrazines or other bifunctional nucleophiles could lead to the formation of pyrazolo[3,4-b]pyridine or similar fused cores, which are of significant interest in medicinal and materials chemistry research. nih.gov

Hybrid Molecules: The compound can be used as a "cap" moiety, linked via its 2-position to other functional scaffolds. Research has shown that linking nicotinonitrile cores to other pharmacophores, such as sulfonamides or moieties targeting specific enzymes, can create hybrid molecules with unique properties. ekb.egresearchgate.net This strategy allows for the combination of distinct chemical features into a single molecule.

Isosteric Analogs: The chloro group can be replaced by a variety of other functional groups through nucleophilic substitution. Systematic replacement with groups like methoxy, methylthio, or various amines would create a library of analogs. nih.gov This is a fundamental strategy for fine-tuning the electronic and steric properties of the molecule for specific research applications. nih.gov For example, creating a series of 2-alkoxy-3-cyanopyridine derivatives has been a fruitful area of research. researchgate.net

In-depth Mechanistic Studies of its Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic pathways.

Future mechanistic studies could include:

Elucidation of MCR Pathways: For multi-component syntheses, detailed studies involving the isolation and characterization of intermediates, or the use of in-situ spectroscopic monitoring, could clarify the exact sequence of events (e.g., Knoevenagel condensation followed by Michael addition and cyclization).

Organometallic Cycles: For metal-catalyzed reactions, such as Suzuki or Stille couplings at the 2-position, detailed mechanistic investigations are warranted. Such studies would involve identifying the catalytic resting state and determining the turnover-limiting step, which could be oxidative addition, transmetalation, or reductive elimination. nih.gov Advanced techniques like kinetic analysis and isotopic labeling could provide deep insights into the transmetalation step, revealing whether it proceeds via an associative or dissociative mechanism. nih.gov

Vinylogous Anomeric-Based Oxidation: Some modern nicotinonitrile syntheses are proposed to proceed via complex mechanisms like cooperative vinylogous anomeric-based oxidation. acs.org Investigating the applicability and details of such pathways for the synthesis of the title compound would be a significant academic contribution.

Advanced Computational Methodologies for Prediction of Molecular Behavior

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding synthetic efforts and rationalizing experimental observations. Future academic work will undoubtedly leverage these methods to explore this compound.

Key computational approaches will include: